molecular formula C18H12N2O4 B401386 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B401386
M. Wt: 320.3g/mol
InChI Key: VEUIMDACLPJDDY-RCTBWUFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, an allylidene group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an appropriate reagent, such as ammonium acetate, to yield the desired oxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Catalysts: Ammonium acetate, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of both the nitro group and the oxazole ring, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3g/mol

IUPAC Name

(4Z)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H12N2O4/c21-18-15(19-17(24-18)14-8-2-1-3-9-14)11-6-10-13-7-4-5-12-16(13)20(22)23/h1-12H/b10-6+,15-11-

InChI Key

VEUIMDACLPJDDY-RCTBWUFCSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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